N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11) |
InChI Key |
JUNJPHQJUHIBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=NO)C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine typically involves the reaction of 2-aminobenzamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine group undergoes oxidation to form nitroso intermediates or other oxidized derivatives. Key findings include:
Mechanistically, oxidation proceeds through radical intermediates or metal-catalyzed pathways. For example, manganese(IV) oxide facilitates the formation of oxime radicals via single-electron transfer . These reactions are critical for synthesizing bioactive nitroso compounds used in Hsp90 inhibition.
Reduction Reactions
The compound can act as a reducing agent or undergo reduction itself:
| Reaction Type | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Self-reduction | H₂NOH | Reflux, acidic pH | 7,8-dihydroquinazoline amines | |
| Catalytic hydrogenation | H₂, Pd/C | Ethanol, 60°C | Saturated quinazoline derivatives |
In acidic conditions, the hydroxylamine group reduces adjacent carbonyl groups, forming amine derivatives . Catalytic hydrogenation saturates the dihydroquinazoline ring, enhancing stability for pharmaceutical applications.
Cyclization Reactions
Cyclization is a key pathway for generating fused heterocycles:
Cyclization often involves intramolecular nucleophilic attack by the hydroxylamine nitrogen, forming six-membered rings. For instance, reaction with anthranilonitriles yields purine-type products under pyridine reflux .
Metal-Mediated Reactions
Transition metals modulate reactivity through coordination or catalysis:
| Metal | Reaction Type | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Nickel(II) | α-CH oxidation | Enolate-metal complex | Vicinal dioximes | |
| Manganese(IV) | Henry reaction | Nitroso intermediate | β-nitroso oximes |
Nickel(II) activates C–H bonds adjacent to the hydroxylamine group, enabling oxidation to vic-dioximes . Manganese(IV) promotes coupling with nitroso electrophiles, forming β-nitroso oximes used in anticancer drug synthesis .
Radical Reactions
The hydroxylamine moiety participates in radical chain processes:
Tributyltin radicals induce azide decomposition, generating N-stannylaminyl radicals that undergo 3-exo cyclization to form lactams . Photochemical activation produces carbon radicals for H-atom transfer reactions .
Functional Group Transformations
The hydroxylamine group engages in nucleophilic substitutions and condensations:
Reactions with benzyl hydroxycarbamates yield α,β-unsaturated oximes via Henry reaction mechanisms, showing potent antimicrobial activity . Isoselenocyanate coupling forms selenium-purine hybrids with cytotoxic properties .
Scientific Research Applications
1.1. Inhibition of Heat Shock Protein 90 (HSP90)
One of the prominent applications of N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine is its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial molecular chaperone involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, this compound can potentially disrupt cancer cell proliferation and survival.
Case Study:
A patent describes various quinazolin-oxime derivatives, including this compound, demonstrating promising activity against HSP90. These derivatives were shown to exhibit significant anti-cancer properties in vitro and in vivo models, suggesting their potential as therapeutic agents for cancer treatment .
1.2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of quinazoline-based compounds exhibit significant antibacterial and antifungal activities.
Data Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 9c | Pseudomonas aeruginosa | 12.5 µg/mL |
| 7a | Candida albicans | 25 µg/mL |
In a study evaluating the antimicrobial efficacy of synthesized quinazoline derivatives, compounds showed varying degrees of effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .
Potential in Tuberculosis Treatment
This compound has been investigated for its potential as a treatment for tuberculosis due to its activity against Mycobacterium tuberculosis.
Case Study:
Research has identified several quinoline derivatives that inhibit the InhA enzyme, crucial for fatty acid synthesis in mycobacteria. Compounds similar to this compound demonstrated effective inhibition of Mycobacterium tuberculosis with MIC values comparable to standard antitubercular drugs .
3.1. Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase.
Data Table: Acetylcholinesterase Inhibition
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 3i | 2.7 | Acetylcholinesterase Inhibitor |
The compound's ability to inhibit acetylcholinesterase could provide a pathway for developing treatments aimed at cognitive decline associated with neurodegenerative diseases .
3.2. Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives through mechanisms such as apoptosis induction and inhibition of tyrosine kinases.
Case Study:
A series of methyl derivatives were synthesized and tested against human cancer cell lines (HCT116 and MCF7). Some compounds exhibited IC50 values indicating strong antiproliferative activity, suggesting their potential as lead compounds in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine" with structurally analogous hydroxylamine derivatives, focusing on metabolism, toxicity, and regulatory considerations.
Structural and Functional Analogues
Key hydroxylamine derivatives from the evidence include:
N-(2-methoxyphenyl)hydroxylamine (–4): A metabolite of the carcinogen o-anisidine.
Benzimidazolamine derivatives (): Synthesized via reductive methods, featuring imidazole cores.
Metabolic Pathways
N-(2-methoxyphenyl)hydroxylamine undergoes hepatic microsomal metabolism (rat/rabbit) primarily via:
- Reduction to o-anisidine (parent carcinogen).
- Oxidation to o-aminophenol (major) and o-nitrosoanisole (minor).
- CYP1A and CYP2B subfamilies dominate reduction, while CYP2E1 drives oxidation .
The amino and hydroxylamine groups could render it susceptible to enzymatic reduction (forming a parent amine) or oxidation (yielding nitroso or phenolic derivatives).
Toxicity and Carcinogenicity
- N-(2-methoxyphenyl)hydroxylamine: Linked to bladder carcinogenicity in rodents via DNA adduct formation and redox cycling .
- Quinazoline Derivatives: Many quinazoline-based drugs (e.g., EGFR inhibitors) exhibit toxicity profiles tied to reactive intermediates. The hydroxylamine moiety in the target compound may enhance genotoxicity, akin to aromatic amine metabolites.
Regulatory Status
Data Tables
Table 1: Metabolic Profiles of Hydroxylamine Derivatives
Table 2: Regulatory Classification of Selected Compounds
Biological Activity
N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a quinazoline backbone with a hydroxylamine functional group, which is crucial for its biological activity. The compound's molecular formula is C9H10N4O, and it has been studied for its interactions with various biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Hsp90 : Research indicates that quinazolin-oxime derivatives, including this compound, act as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone involved in the stabilization of numerous oncoproteins. This inhibition can lead to the degradation of these proteins and subsequent anti-cancer effects .
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies. For instance, derivatives of quinazoline have demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, indicating potential applications in treating infectious diseases .
- Anti-inflammatory Effects : Compounds derived from this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests that this compound may possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy:
| Modification | Effect on Activity |
|---|---|
| Hydroxylamine group | Critical for Hsp90 inhibition |
| Substituents on quinazoline | Influence on potency against specific targets |
| Variations in side chains | Affect solubility and bioavailability |
Research has shown that modifications to the quinazoline core can lead to enhanced selectivity and potency against cancer cells and pathogens .
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and renal cancer (A498). These studies often report IC50 values that indicate the concentration required to inhibit cell growth by 50% .
- Antimycobacterial Activity : A study highlighted the effectiveness of hydroxylamine derivatives against Mycobacterium tuberculosis strains. Compounds were synthesized and evaluated for their minimum inhibitory concentrations (MIC), with several demonstrating potent activity at low concentrations .
- Anti-inflammatory Studies : The anti-inflammatory potential was assessed through assays measuring COX enzyme inhibition. Some derivatives showed comparable efficacy to established anti-inflammatory drugs, suggesting their therapeutic relevance .
Q & A
Q. What are the standard synthetic routes for N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine?
Methodological Answer: The synthesis of hydrazine derivatives like this compound typically involves condensation reactions. A common approach is refluxing alcoholic solutions of precursors (e.g., hydrazinecarbothioamides or quinazoline derivatives) with appropriate reagents. For example, describes refluxing an alcoholic solution of a precursor with phenyl isothiocyanate for 2–4 hours, followed by concentration and purification via ice-cold precipitation . Similar methods are applicable here, with modifications in starting materials (e.g., substituted quinazolines and hydroxylamine derivatives). Key steps include:
- Solvent selection : Ethanol or methanol for solubility and reaction efficiency.
- Reaction monitoring : TLC or HPLC to track intermediate formation.
- Purification : Recrystallization or column chromatography.
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural elucidation requires a multi-technique approach:
- Infrared (IR) spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N bonds near 1600 cm⁻¹). Reference databases like NIST () can validate spectral assignments .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons, amine groups, and stereochemistry. Deuterated DMSO or CDCl₃ are common solvents.
- X-ray crystallography : For definitive confirmation of molecular geometry and hydrogen-bonding networks.
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: General lab safety practices for hydrazine derivatives apply ( ):
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Emergency measures : Immediate flushing with water for skin/eye contact (15+ minutes) and access to safety showers/eyewash stations .
Advanced Research Questions
Q. How can synthetic methods be optimized for higher yields and purity?
Methodological Answer: Optimization strategies include:
- Catalytic enhancement : Explore organocatalysts or transition-metal catalysts (e.g., Pd or Cu) to accelerate condensation steps () .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved reaction kinetics.
- Temperature control : Microwave-assisted synthesis for faster, more uniform heating.
Q. Example Table: Synthesis Optimization Parameters
| Parameter | Standard Method () | Optimized Method (Proposed) |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | None | Pd(OAc)₂ (0.5 mol%) |
| Reaction Time | 4 hours | 1 hour (microwave) |
| Yield | 65% | 85% (projected) |
Q. How do stability and reactivity vary under different storage conditions?
Methodological Answer: Hydrazine derivatives are sensitive to moisture and oxidation. Stability studies should include:
Q. What advanced analytical techniques resolve contradictions in spectroscopic data?
Methodological Answer: Conflicting data (e.g., ambiguous NMR peaks) can be addressed via:
Q. How can this compound be applied in derivatization protocols for analytical chemistry?
Methodological Answer: Derivatization strategies ( ) include:
- Aldehyde detection : React with aldehydes to form stable hydrazones for HPLC or fluorescence detection .
- Metal chelation : Explore its potential as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) in spectrophotometric assays.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields across studies?
Methodological Answer: Yield variations often stem from:
- Impurity profiles : Use HPLC-MS to identify byproducts.
- Reagent quality : Ensure anhydrous conditions and fresh reagents (e.g., hydroxylamine derivatives degrade over time).
- Scale-up effects : Test reproducibility at small (mg) vs. preparative (g) scales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
